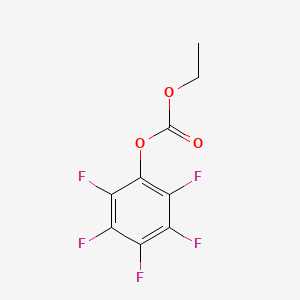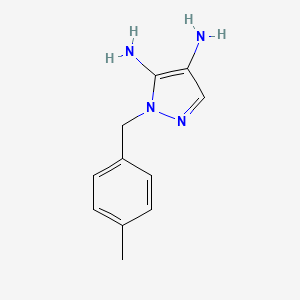
4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two amino groups at positions 4 and 5, and a 4-methylbenzyl group attached to the nitrogen at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole typically involves the reaction of 4-methylbenzylhydrazine with a suitable diketone or ketoester. One common method is the cyclization of 4-methylbenzylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nature of the substituent.
Applications De Recherche Scientifique
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with DNA and RNA, affecting their function and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another heterocyclic compound with similar amino group positioning but different ring structure.
4,4’-Dimethylbiphenyl: A compound with a similar benzyl group but lacking the pyrazole ring and amino groups.
Uniqueness
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both amino and benzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
157469-54-0 |
|---|---|
Formule moléculaire |
C11H14N4 |
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)methyl]pyrazole-3,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-2-4-9(5-3-8)7-15-11(13)10(12)6-14-15/h2-6H,7,12-13H2,1H3 |
Clé InChI |
BYYOWEYWJDNTBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


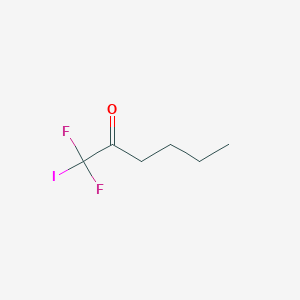
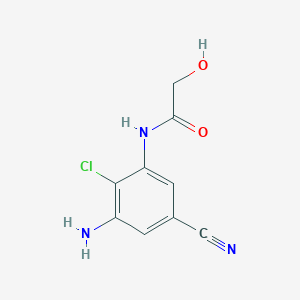
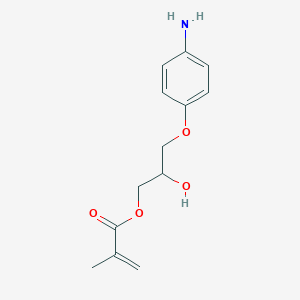
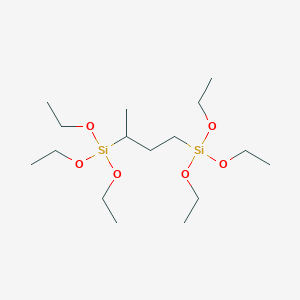
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
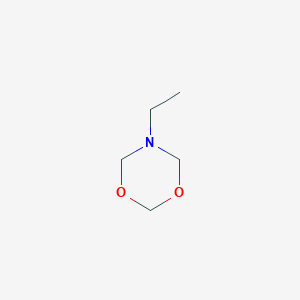
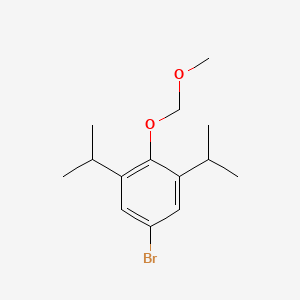
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
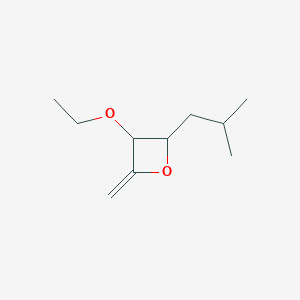
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
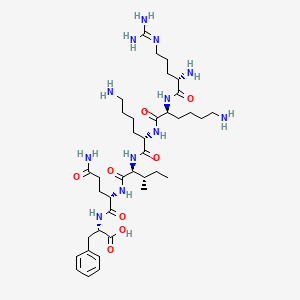
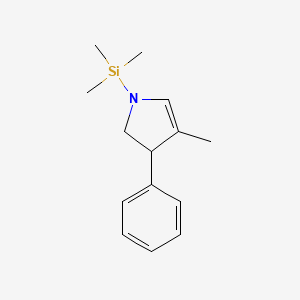
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
